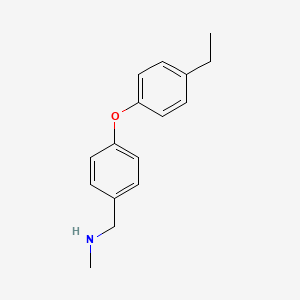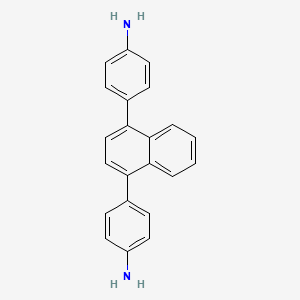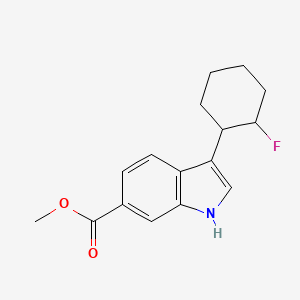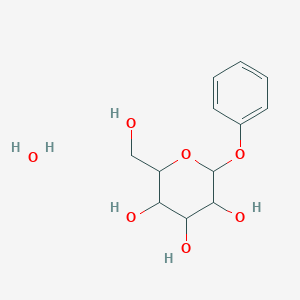![molecular formula C16H17Cl2N3O2S B12501443 2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)
2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and an ethylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide typically involves the condensation of 2,5-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2Z)-2-[(2,4-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]-N-ethylacetamide
- 2-[(2Z)-2-[(2,6-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]-N-ethylacetamide
- 2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide
Uniqueness
The uniqueness of 2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide lies in its specific structural features, such as the prop-2-en-1-yl group and the N-ethylacetamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C16H17Cl2N3O2S |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
2-[2-(2,5-dichlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-ethylacetamide |
InChI |
InChI=1S/C16H17Cl2N3O2S/c1-3-7-21-15(23)13(9-14(22)19-4-2)24-16(21)20-12-8-10(17)5-6-11(12)18/h3,5-6,8,13H,1,4,7,9H2,2H3,(H,19,22) |
Clé InChI |
LQBGPZZCIJADRB-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CC1C(=O)N(C(=NC2=C(C=CC(=C2)Cl)Cl)S1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-[4-[4-[(3-Nitrobenzyl)oxy]benzylidene]-2,5-dioxoimidazolidin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B12501377.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)
![2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B12501387.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12501408.png)
![Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B12501414.png)


![8-phenyl-1-thioxo-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B12501428.png)
![N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-hydroxyacetic acid](/img/structure/B12501438.png)
